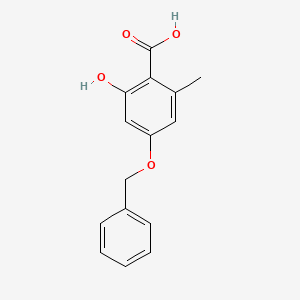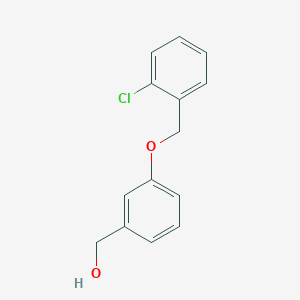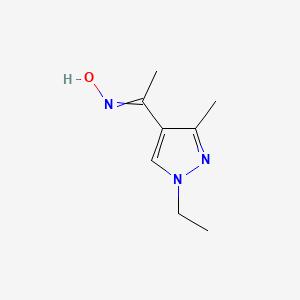![molecular formula C9H10N2O3 B11725408 N'-[(3-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B11725408.png)
N'-[(3-hydroxyphenyl)methylidene]methoxycarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3-hydroxyphenyl)methylidene]methoxycarbohydrazide typically involves the condensation reaction between 3-hydroxybenzaldehyde and methoxycarbohydrazide . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(3-hydroxyphenyl)methylidene]methoxycarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(3-hydroxyphenyl)methylidene]methoxycarbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-[(3-hydroxyphenyl)methylidene]methoxycarbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-[(3-hydroxyphenyl)methylidene]methoxycarbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide
- N’-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(3-hydroxyphenyl)methylidene]methoxycarbohydrazide is unique due to its specific structural features, such as the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activities
Propriétés
Formule moléculaire |
C9H10N2O3 |
|---|---|
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
methyl N-[(3-hydroxyphenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(13)11-10-6-7-3-2-4-8(12)5-7/h2-6,12H,1H3,(H,11,13) |
Clé InChI |
HYWDWVLTYQMHDX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NN=CC1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B11725331.png)

![2-Sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11725333.png)
![Ethyl 4-chloro-3-[(2-cyanoacetamido)imino]butanoate](/img/structure/B11725338.png)


![ethyl 2-[2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]acetate](/img/structure/B11725349.png)


![ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoate](/img/structure/B11725356.png)


![N'-[(3-Chloro-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11725381.png)
